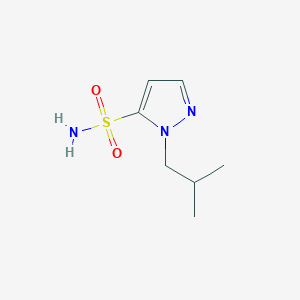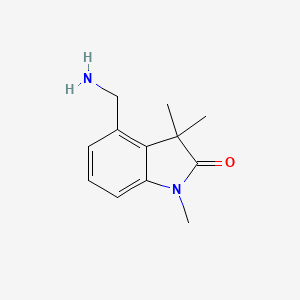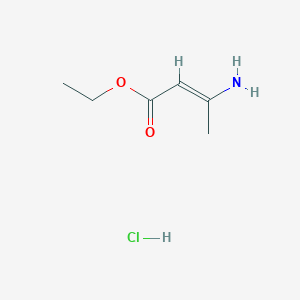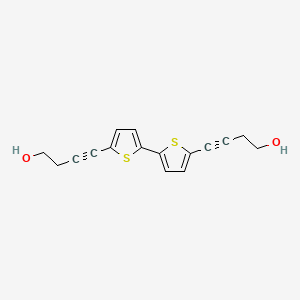
methyl 2-nitro-4-(trifluoromethyl)benzenesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-nitro-4-(trifluoromethyl)benzenesulfinate is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-nitro-4-(trifluoromethyl)benzenesulfinate typically involves the nitration of 4-(trifluoromethyl)benzenesulfinate followed by methylation. One common method involves the use of sulfuric acid and methanol. The reaction is carried out by adding sulfuric acid to a methanol solution, followed by the addition of 2-nitro-4-(trifluoromethyl)benzenesulfinate. The mixture is then refluxed for 24 hours, resulting in a high yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and methylation processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-nitro-4-(trifluoromethyl)benzenesulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, methanol, and various reducing agents such as hydrogen gas and palladium catalysts. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
Major products formed from these reactions include sulfonic acids, amino derivatives, and various substituted benzenesulfinate compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Methyl 2-nitro-4-(trifluoromethyl)benzenesulfinate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases and cancer.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-nitro-4-(trifluoromethyl)benzenesulfinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, blocking their activity and thereby exerting its effects. The nitro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-nitrobenzenesulfinate
- Methyl 4-nitrobenzenesulfinate
- Methyl 2-trifluoromethylbenzenesulfinate
Uniqueness
Methyl 2-nitro-4-(trifluoromethyl)benzenesulfinate is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its stability and make it a versatile intermediate in various synthetic pathways .
Propriétés
Formule moléculaire |
C8H6F3NO4S |
|---|---|
Poids moléculaire |
269.20 g/mol |
Nom IUPAC |
methyl 2-nitro-4-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C8H6F3NO4S/c1-16-17(15)7-3-2-5(8(9,10)11)4-6(7)12(13)14/h2-4H,1H3 |
Clé InChI |
OIKAERQKBULDHS-UHFFFAOYSA-N |
SMILES canonique |
COS(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine](/img/structure/B15248626.png)

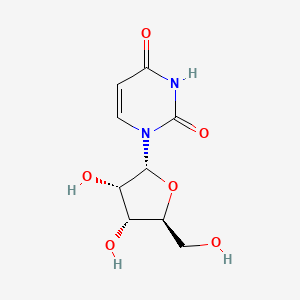
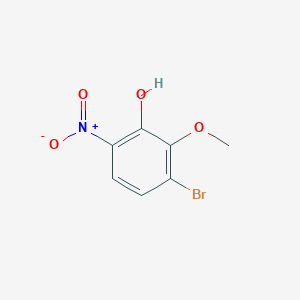
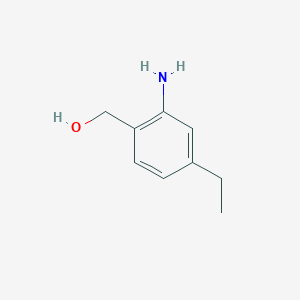

![1-Amino-4-hydroxy-2-[(prop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B15248667.png)


